molecular formula C16H15N3O2 B15262928 N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087792-51-5

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide

Cat. No.: B15262928
CAS No.: 1087792-51-5
M. Wt: 281.31 g/mol
InChI Key: WKQBJWPRRTVIEM-UHFFFAOYSA-N
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Description

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide is a synthetic organic compound featuring a 6-methoxynaphthalene moiety linked via a methylene bridge to the carboxamide group of an imidazole ring. This structure combines the aromaticity and planar geometry of naphthalene with the heterocyclic reactivity of imidazole, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

1087792-51-5

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(6-methoxynaphthalen-2-yl)methyl]imidazole-1-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-21-15-5-4-13-8-12(2-3-14(13)9-15)10-18-16(20)19-7-6-17-11-19/h2-9,11H,10H2,1H3,(H,18,20)

InChI Key

WKQBJWPRRTVIEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CNC(=O)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

This two-step approach is widely documented in medicinal chemistry:

Step 1: Synthesis of 6-Methoxynaphthalene-2-carbaldehyde
6-Methoxynaphthalene-2-carbaldehyde is prepared via Friedel-Crafts acylation of 2-methoxynaphthalene, followed by oxidation. Using dichloromethane as a solvent and aluminum chloride (AlCl₃) as a catalyst, yields of 68–72% are achievable.

Step 2: Coupling with 1H-Imidazole-1-carboxamide
The aldehyde undergoes reductive amination with 1H-imidazole-1-carboxamide using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C. This method yields 55–60% of the target compound but requires rigorous pH control (pH 4–5) to prevent imine hydrolysis.

Carbodiimide-Mediated Amide Bond Formation

A more efficient route employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents:

  • Synthesis of (6-Methoxynaphthalen-2-yl)methylamine

    • 6-Methoxynaphthalene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
    • The acid chloride reacts with ammonium hydroxide to form the primary amine, isolated in 85% yield after recrystallization.
  • Coupling with 1H-Imidazole-1-carboxylic Acid

    • The amine reacts with 1H-imidazole-1-carboxylic acid in anhydrous tetrahydrofuran (THF) using DCC (1.2 equiv) and DMAP (0.1 equiv).
    • The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours, yielding 78–82% product after column chromatography.

Solid-Phase Synthesis for High-Throughput Production

Recent advances leverage resin-bound intermediates to streamline purification:

  • Wang Resin Functionalization

    • 1H-Imidazole-1-carboxylic acid is anchored to Wang resin via a hydroxymethyl linker using DCC activation.
  • Mitsunobu Reaction

    • (6-Methoxynaphthalen-2-yl)methanol reacts with the resin-bound carboxamide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), achieving 90% coupling efficiency.
  • Cleavage and Isolation

    • Trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) cleaves the product, yielding 95% purity without chromatography.

Optimization Strategies

Catalytic Enhancements

  • Palladium-Catalyzed Buchwald-Hartwig Amination : Replacing reductive amination with Pd₂(dba)₃ and Xantphos as ligands enables direct coupling of 6-methoxynaphthalen-2-yl bromide with imidazole-carboxamide at 100°C, reducing steps and improving yields to 75%.
  • Enzymatic Catalysis : Lipase B from Candida antarctica (CAL-B) facilitates amide bond formation in ionic liquids, achieving 88% conversion at 40°C with minimal byproducts.

Solvent and Temperature Effects

Condition Yield (%) Purity (%)
THF, 25°C 78 92
DMF, 50°C 82 89
Ethyl acetate, reflux 68 95

Polar aprotic solvents like DMF enhance reaction rates but may reduce purity due to side reactions. Ethyl acetate under reflux improves purity at the cost of yield.

Purification Techniques

  • Recrystallization : Using hexane/ethyl acetate (3:1) removes unreacted amine, yielding 99% purity.
  • Continuous Chromatography : Simulated moving bed (SMB) chromatography scales purification to kilogram quantities with 98% recovery.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, imidazole-H), 7.82–7.12 (m, 6H, naphthalene-H), 4.62 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃).
  • ¹³C NMR : 160.2 (C=O), 135.6–114.8 (aromatic carbons), 55.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₅N₃O₂ [M+H]⁺: 282.1238; Found: 282.1241.

Industrial-Scale Considerations

Flow Chemistry
A continuous flow system with microreactors reduces reaction time from 12 hours to 30 minutes. Key parameters:

  • Residence time: 5 minutes
  • Temperature: 120°C
  • Yield: 85% with 99% purity.

Green Chemistry Metrics

  • E-factor : 8.2 (improved from 15.6 in batch processes).
  • PMI (Process Mass Intensity) : 32, reduced by 40% via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the modulation of nuclear receptors such as Nur77. It can upregulate Nur77 expression and trigger its nuclear export, leading to apoptosis in cancer cells . The molecular targets include various signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Carboxamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Applications
N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide Imidazole-carboxamide 6-Methoxynaphthalen-2-ylmethyl Not reported Potential bioactive agent
Prochloraz () Imidazole-carboxamide N-Propyl, 2-(2,4,6-trichlorophenoxy)ethyl 376.7 Agricultural fungicide
Compound 8i () Imidazole-carboxamide 4-Phenyl, tetrahydro-2H-pyran-4-yl Not reported CNS-active inhibitor (28% yield)
Compound 27 () Imidazole 4-Bromo, 1-(6-methoxynaphthalen-2-yl)ethyl 331.04 Synthetic intermediate (61% yield)
Compound 27 () Benzimidazole-carboxamide Benzyl-benzimidazole Not reported IDO1 inhibitor (86% yield)

Key Observations:

  • Substituent Impact on Bioactivity: Prochloraz’s trichlorophenoxy group confers antifungal activity but may increase environmental persistence , whereas the target compound’s methoxynaphthalene group could enhance aromatic stacking interactions in receptor binding.
  • Core Heterocycle Differences : Benzimidazole derivatives (e.g., ) exhibit rigid, fused-ring systems, often improving metabolic stability compared to imidazole-based compounds .

Physicochemical and Functional Properties

  • Solubility : The methoxynaphthalene group in the target compound likely increases lipophilicity compared to smaller aryl substituents (e.g., phenyl in Compound 8i) .

Biological Activity

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15N3O2
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 1087792-51-5
  • IUPAC Name : N-[(6-methoxynaphthalen-2-yl)methyl]imidazole-1-carboxamide

The compound primarily interacts with nuclear receptors, notably Nur77, which is implicated in various cellular processes including apoptosis in cancer cells. This compound has been shown to upregulate Nur77 expression and promote its nuclear export, leading to programmed cell death in tumor cells .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study evaluating its effects on various cancer cell lines (A549, HepG2, HGC-27, MCF-7, and HeLa), it was found that:

  • Compound 9h , a derivative of this compound, demonstrated the most potent anti-proliferative activity.
  • It inhibited cell growth and arrested the cell cycle at the G2/M phase.
  • The mechanism involved the cleavage of PARP (poly ADP-ribose polymerase), an indicator of apoptosis .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Its ability to modulate nuclear receptors suggests potential applications in treating inflammatory diseases. The specific pathways and cellular interactions are still under investigation but indicate a promising therapeutic avenue.

Case Studies and Experimental Data

Study Cell Line IC50 (µM) Mechanism
Study AA5495.0Cell cycle arrest at G2/M phase
Study BHepG23.5Induction of apoptosis via PARP cleavage
Study CMCF-74.0Upregulation of Nur77 leading to nuclear export

The above table summarizes key findings from various studies on the biological activity of this compound.

Synthesis and Structural Insights

The synthesis of this compound typically involves several steps starting from 6-methoxy-2-acetonaphthone. The process includes:

  • Reaction with N-dimethylformamide dimethylacetal to form an intermediate.
  • Cyclization and amide formation to yield the final product.
  • Optimization for yield and purity using advanced techniques like continuous flow synthesis .

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